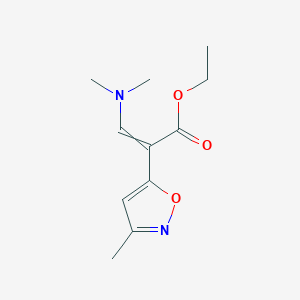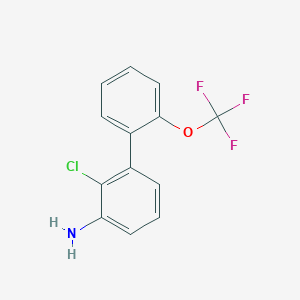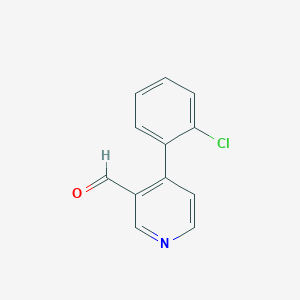
4-(2-Chlorophenyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8ClNO. It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a pyridine ring substituted with a 2-chlorophenyl group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)nicotinaldehyde can be achieved through various methods. One common approach involves the reduction of the corresponding nicotinic acid morpholinamides . Another method includes the preparation of Schiff base compounds followed by N-alkylation reactions with alkyl halides . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide, with refluxing for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance efficiency and yield in industrial settings.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(2-Chlorophenyl)nicotinic acid.
Reduction: 4-(2-Chlorophenyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Chlorophenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(2-Chlorophenyl)nicotinaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and chlorophenyl functional groups. These interactions may lead to alterations in cellular pathways and biological activities .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)nicotinaldehyde: A positional isomer with the chlorine atom on the phenyl ring in a different position.
4-(4-Chlorophenyl)nicotinaldehyde: Another isomer with the chlorine atom on the phenyl ring in the para position.
4-(2-Bromophenyl)nicotinaldehyde: A similar compound with a bromine atom instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)nicotinaldehyde is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the 2-chlorophenyl group can influence its interactions with biological targets and its overall pharmacological profile .
特性
CAS番号 |
887407-02-5 |
|---|---|
分子式 |
C12H8ClNO |
分子量 |
217.65 g/mol |
IUPAC名 |
4-(2-chlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)10-5-6-14-7-9(10)8-15/h1-8H |
InChIキー |
ZRBZKUXMPRJTLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=NC=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
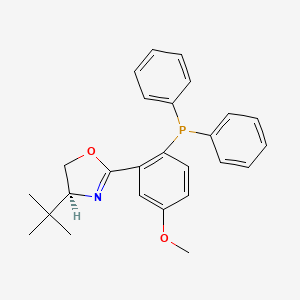
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
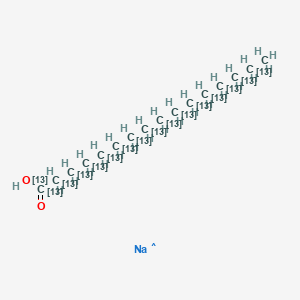
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)

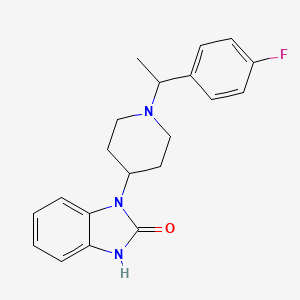

![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)


![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
